
D-Isoleucine
Overview
Description
D-Isoleucine ((2R,3R)-2-amino-3-methylpentanoic acid) is the D-enantiomer of the branched-chain amino acid (BCAA) isoleucine. Structurally, it differs from its enantiomer L-isoleucine in the spatial arrangement of its chiral centers, with both the α-carbon (C2) and β-carbon (C3) having R-configurations . This compound has a molecular formula of C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol. Its stereochemistry plays a critical role in its biochemical interactions, particularly in microbial metabolism and enzyme specificity .
This compound is synthesized through enzymatic racemization of L-isoleucine or via microbial fermentation. For example, Lactobacillus fermenti can metabolize this compound in the presence of vitamin B₆ compounds, though with lower efficiency compared to L-isoleucine . It also accumulates extracellularly during bacterial growth phases, reaching concentrations up to 0.1 mmol/L in Staphylococcus cultures .
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Isoleucine can be synthesized through several methods, including:
Enzymatic Synthesis: Utilizing D-amino acid dehydrogenase, which catalyzes the enantioselective amination of 2-oxo acids to produce D-amino acids.
Chemical Synthesis: The Strecker synthesis, which involves the reaction of aldehydes with ammonia and hydrogen cyanide, followed by hydrolysis.
Industrial Production Methods: Industrial production often employs biotechnological methods, such as the use of genetically engineered microorganisms to produce this compound with high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidative deamination to form 2-oxo-3-methylvalerate.
Reduction: It can be reduced to its corresponding alcohol under specific conditions.
Substitution: this compound can participate in substitution reactions, particularly in peptide synthesis.
Common Reagents and Conditions:
Oxidation: NADP±dependent D-amino acid dehydrogenase is commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Peptide coupling reagents such as carbodiimides.
Major Products:
Oxidation: 2-oxo-3-methylvalerate.
Reduction: Corresponding alcohols.
Substitution: Peptides and modified amino acids.
Scientific Research Applications
Therapeutic Applications
D-Isoleucine has been identified as a promising agent in clinical therapy, particularly for neurological diseases and tissue/organ injuries. Research has shown that D-amino acids, including this compound, can act as protective agents in various physiological functions. They have been recognized for their roles in modulating disease states, such as:
- Neurological Diseases : this compound may play a role in neuroprotection and the treatment of neurodegenerative disorders by regulating neurotransmitter levels and providing protective effects against neuronal damage .
- Tissue Repair : The compound has shown potential in enhancing tissue regeneration and repair mechanisms following injury .
Cancer Treatment
Research indicates that this compound can inhibit tumor growth and metastasis, particularly in colon cancer models. A study demonstrated that this compound prevented liver metastases in mice with colon cancer by down-regulating angiogenesis through the inhibition of vascular endothelial growth factor (VEGF) via the mammalian target of rapamycin (mTOR) pathway . This mechanism is critical as it suggests that this compound could serve as a prophylactic agent against cancer metastasis without adversely affecting cell viability.
Table 1: Summary of this compound's Role in Cancer Treatment
Mechanism | Effect | Reference |
---|---|---|
Inhibition of VEGF | Prevents angiogenesis | |
Tumor growth inhibition | Reduces liver metastases | |
Safety profile | No adverse effects on cell viability |
Microbial Inhibition
This compound has been studied for its antimicrobial properties, particularly against antibiotic-resistant bacteria such as Staphylococcus aureus. Its extracellular accumulation during bacterial growth suggests a role in inhibiting biofilm formation, which is crucial for treating infections caused by resistant strains . This property could be leveraged to develop new therapeutic strategies against persistent bacterial infections.
Biotechnological Applications
In biotechnology, this compound serves various purposes:
- Protein Engineering : It is used to modify protein structures to enhance stability and activity under industrial conditions. For example, isoleucine modifications have improved enzyme stability in detergent formulations .
- Metabolic Profiling : this compound can be utilized as a biomarker for diseases such as gastric cancer. Advanced techniques like HPLC-MS/MS have been employed to analyze urinary chiral amino-containing biomarkers involving this compound .
Table 2: Biotechnological Applications of this compound
Application | Description | Reference |
---|---|---|
Protein modification | Enhances enzyme stability | |
Biomarker for diseases | Used in metabolic profiling for cancer detection |
Future Perspectives
The versatility of this compound suggests numerous avenues for future research and application. Its potential use in drug formulation to improve the efficacy and stability of peptide-based therapies is particularly noteworthy. Additionally, ongoing studies into its role in microbial inhibition could lead to innovative treatments for antibiotic-resistant infections.
Mechanism of Action
D-Isoleucine exerts its effects primarily through its incorporation into proteins and peptides. It interacts with various enzymes and receptors, influencing metabolic pathways. For instance, it can be involved in the regulation of blood sugar and energy levels by participating in the synthesis of hemoglobin and other essential biomolecules .
Comparison with Similar Compounds
Stereoisomers of Isoleucine
L-Isoleucine (L-Ile)
- Structure: (2S,3S)-2-amino-3-methylpentanoic acid.
- Role: A proteinogenic amino acid essential for mammalian nutrition.
- Metabolism : Efficiently incorporated into proteins and metabolized via the BCAA pathway.
- Biological Activity : Supports microbial growth (e.g., Lactobacillus fermenti) more effectively than D-isoleucine. Adaptation to this compound requires multiple transfers in culture media .
D-alloisoleucine (D-aIle)
- Structure: (2R,3S)-2-amino-3-methylpentanoic acid.
- Role : Found in natural peptides like aureobasidins, contributing to antifungal activity .
- Enzymatic Specificity : Distinct from this compound; Lactobacillus fermenti strains adapted to D-alloisoleucine show accelerated growth with this compound, suggesting metabolic flexibility .
L-alloisoleucine (L-aIle)
- Structure: (2S,3R)-2-amino-3-methylpentanoic acid.
- Role: A diastereomer of this compound.
Other D-Amino Acids
D-Valine
- Structural Similarity : Shares the D-configuration but differs in side-chain branching.
- Enzyme Interactions : Substrate for D-proline dehydrogenase in Pyrobaculum islandicum, similar to this compound .
D-Leucine
- Separation Data : Requires a resolving power of 1904 for ion mobility separation from L-leucine, compared to 939 for this compound/L-isoleucine .
Key Comparative Data
Growth support data from *Lactobacillus fermenti cultures .
Biochemical and Functional Distinctions
- Metabolic Pathways : this compound is racemized from L-isoleucine in bacteria, with 20% conversion observed in Staphylococcus cultures. This accumulation halts during stationary phase, likely due to peptidoglycan incorporation .
- Pharmacological Potential: this compound enhances parasite growth inhibition when combined with PfDTD inhibitors, suggesting a role in antimalarial drug design .
Analytical Differentiation
- Ion Mobility Spectrometry : this compound is distinguishable from L-isoleucine (0.15% difference in collision cross-section) and D-alloisoleucine (0.30% difference) .
- Colorimetric Assays : D-AADH-based assays specifically detect this compound without interference from other isomers, enabling industrial applications .
Research Implications
This compound’s unique stereochemistry and metabolic roles make it a critical target for studies on microbial adaptation, enzyme engineering, and drug development.
Biological Activity
D-Isoleucine, a stereoisomer of the essential amino acid isoleucine, has garnered attention for its unique biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its production, metabolic pathways, and effects on health, particularly in relation to cancer and tissue engineering.
Overview of this compound
This compound is one of the d-amino acids, which are less common in nature compared to their l-counterparts. It plays a role in various biological processes, including protein synthesis and cellular signaling. The production of this compound occurs through enzymatic reactions involving lactic acid bacteria (LAB), which have been shown to produce several d-branched-chain amino acids (BCAAs) including this compound, D-leucine, and D-allo-isoleucine .
Production and Sources
Lactic Acid Bacteria : LAB such as Lactobacillus and Leuconostoc species are capable of synthesizing this compound. Research indicates that these bacteria can convert L-isoleucine into this compound through racemization processes .
Metabolic Pathways : The biosynthesis of this compound involves specific enzymes such as isoleucine 2-epimerase, which catalyzes the conversion of L-isoleucine to its D-form . This enzymatic activity is crucial for maintaining the balance of amino acids within microbial cultures.
1. Cancer Prevention
Recent studies have highlighted the potential of isoleucine (including its D-form) in cancer prevention. In a mouse model of colon cancer liver metastases, administration of isoleucine significantly reduced tumor growth and liver metastases. The study reported a dose-dependent relationship where lower concentrations still yielded protective effects against liver metastases . This suggests that this compound may share similar protective properties.
2. Tissue Engineering Applications
D-amino acids, including this compound, have been incorporated into peptide hydrogels used for tissue engineering. These hydrogels exhibit enhanced stability against enzymatic degradation compared to their L-counterparts. The incorporation of this compound has been shown to improve cell viability and promote cell migration within these hydrogels, making them suitable for various biomedical applications .
Case Studies
Case Study 1: Maple Syrup Urine Disease (MSUD)
In patients with MSUD, the metabolism of branched-chain amino acids is impaired, leading to elevated levels of certain amino acids including alloisoleucine. A study investigating the infusion of L-leucine in MSUD patients showed subsequent incorporation of labeled isoleucine and alloisoleucine into plasma. This highlights the metabolic interconnections between different forms of isoleucine in human physiology .
Case Study 2: Hepatocellular Carcinoma
A study involving hepatocellular carcinoma patients indicated a significant reduction in levels of several d-amino acids, including this compound. This finding suggests that alterations in d-amino acid levels may be associated with cancer progression and could serve as potential biomarkers for disease states .
Research Findings Summary
Chemical Reactions Analysis
Epimerization and Stereochemical Interconversion
D-Isoleucine exhibits α-carbon epimerization under specific conditions, forming D-allo-isoleucine. This reaction occurs via resonance stabilization of the α-carbanion intermediate, facilitated by electron-withdrawing groups (amino and carboxyl). Key findings include:
-
NMR Analysis : The α-CH proton of D-allo-isoleucine resonates at higher chemical shifts (δ 3.72–3.85 ppm in CDCl₃) compared to this compound (δ 3.45–3.60 ppm) .
-
Coupling Constants : Larger values (8.5–9.5 Hz) in this compound vs. smaller values (6.5–7.5 Hz) in D-allo-isoleucine confirm stereochemical differences .
Table 1 : NMR Spectral Data for this compound and Derivatives
Compound | δ (α-CH, ppm) | (Hz) |
---|---|---|
This compound | 3.45–3.60 | 8.5–9.5 |
D-allo-Isoleucine | 3.72–3.85 | 6.5–7.5 |
Enzymatic Incorporation into Peptides
This compound serves as a precursor in nonribosomal peptide synthesis, notably in actinomycin antibiotics:
-
Biosynthetic Pathways : L-alloisoleucine and D-alloisoleucine are converted to this compound via epimerases in Streptomyces spp., enabling incorporation into cyclic peptides .
-
Methylation : N-methyl-L-alloisoleucine residues in actinomycin derive from this compound through stereoinversion and methylation .
Metabolic Degradation
In bacterial systems, this compound undergoes catabolism distinct from its L-counterpart:
-
Deamination : Microbial D-amino acid oxidases convert this compound to α-keto-β-methylvalerate, a precursor for branched-chain fatty acids .
-
Energetics : Combustion of this compound releases , matching its L-form, indicating similar thermodynamic stability .
Table 2 : Thermodynamic Data for DL-Isoleucine
Property | Value (kJ/mol) |
---|---|
Δ (solid) | |
Δ (combustion) |
Q & A
Basic Research Questions
Q. How can researchers confirm the enantiomeric purity of synthesized D-Isoleucine?
- Methodology : Use chiral chromatography (e.g., HPLC with a chiral stationary phase) or polarimetry to distinguish this compound from its L-enantiomer. For structural validation, nuclear magnetic resonance (NMR) spectroscopy (e.g., -NMR) and X-ray crystallography can resolve stereochemical configurations. Reference standards from repositories like PubChem (CAS 319-78-8) should be used for calibration .
Q. What analytical techniques are essential for characterizing this compound’s physicochemical properties?
- Methodology :
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures.
- Solubility : Phase-solubility studies in solvents like DMSO (55 mg/mL) under controlled temperatures .
- Molecular structure : FT-IR spectroscopy to identify functional groups (e.g., carboxylic acid at ~1700 cm) and mass spectrometry (HRMS) for molecular weight confirmation (131.17 g/mol) .
Q. How does this compound’s stereochemistry influence its biological activity?
- Methodology : Compare receptor-binding assays (e.g., Asc-1 antiporter activation) between D- and L-Isoleucine. For example, this compound enhances hippocampal D-serine release, which can be quantified via microdialysis in neuronal cell cultures .
Advanced Research Questions
Q. What experimental strategies optimize enzymatic resolution of this compound from racemic mixtures?
- Methodology :
- Acylation : React DL-Isoleucine with acetic anhydride under alkaline conditions (0–10°C) to form N-Acetyl-DL-Isoleucine .
- Enzymatic resolution : Use aminoacylase (37°C, 72 hours) to hydrolyze L-enantiomers selectively. Monitor optical purity (>98%) via chiral HPLC .
- Yield improvement : Optimize enzyme-substrate ratios and immobilize enzymes for reusability (e.g., silica gel supports) .
Q. How can contradictory data on this compound’s metabolic roles be resolved?
- Methodology :
- Metabolic footprinting : Quantify extracellular this compound accumulation during bacterial growth phases using LC-MS/MS. For example, Staphylococcus aureus HG001 shows peak this compound (0.1 mmol/L) at stationary phase .
- Isotope tracing : Use -labeled L-Isoleucine to track intracellular racemization pathways. Address discrepancies (e.g., extracellular vs. intracellular racemization) via cytosol extraction and NMR .
Q. What computational models predict this compound’s interactions with biological targets?
- Methodology :
- Molecular docking : Simulate binding affinities with Asc-1 antiporter using tools like AutoDock Vina. Validate predictions with mutagenesis studies (e.g., point mutations in substrate-binding domains) .
- QSAR modeling : Develop Quantitative Structure-Activity Relationship models based on physicochemical descriptors (e.g., logP, hydrogen bond donors) to optimize bioactivity .
Q. How do researchers validate the role of this compound in bacterial peptidoglycan synthesis?
- Methodology :
- Knockout strains : Compare peptidoglycan cross-linking efficiency in E. coli mutants lacking D-amino acid transaminase (dat) via HPLC analysis of muropeptides .
- Inhibitor assays : Treat cultures with D-cycloserine (a D-alanine analog) and quantify this compound incorporation via radiolabeling (-Isoleucine) .
Q. Methodological Considerations
- Data validation : Replicate enzyme resolution experiments ≥3 times to ensure yield consistency (e.g., 97.4% ± 1.2% in hydrolysis steps) .
- Contradiction resolution : When conflicting data arise (e.g., racemization site ambiguity), employ multi-omics integration (transcriptomics + metabolomics) to identify rate-limiting enzymes .
Properties
IUPAC Name |
(2R,3R)-2-amino-3-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPKZVBTJJNPAG-RFZPGFLSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1046346 | |
Record name | D-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | D-Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.00000001 [mmHg] | |
Record name | D-Isoleucine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/13836 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
319-78-8 | |
Record name | D-Isoleucine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=319-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (R)-Isoleucine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Isoleucine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1046346 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-isoleucine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.701 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOLEUCINE, D- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V87GJA0G54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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